molecular formula C16H21NO2 B1294859 N-cyclohexyl-2-prop-2-enoxybenzamide CAS No. 63887-50-3

N-cyclohexyl-2-prop-2-enoxybenzamide

Cat. No.: B1294859
CAS No.: 63887-50-3
M. Wt: 259.34 g/mol
InChI Key: UYODDCKMZFCTPB-UHFFFAOYSA-N
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Description

Benzamide, o-allyloxy-N-cyclohexyl-: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an allyloxy group attached to the benzamide core, along with a cyclohexyl group. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-allyloxy-N-cyclohexyl- typically involves the reaction of o-allyloxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol, and the reaction is often catalyzed by agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of benzamide, o-allyloxy-N-cyclohexyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, o-allyloxy-N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

Benzamide, o-allyloxy-N-cyclohexyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of benzamide, o-allyloxy-N-cyclohexyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

  • N-cyclohexyl-2-prop-2-enoxybenzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Comparison: Benzamide, o-allyloxy-N-cyclohexyl- is unique due to the presence of both the allyloxy and cyclohexyl groups, which confer specific chemical and biological properties. Compared to other benzamides, this compound exhibits distinct reactivity and potential therapeutic applications. For example, the allyloxy group allows for unique substitution reactions, while the cyclohexyl group enhances its binding affinity to certain molecular targets .

Properties

IUPAC Name

N-cyclohexyl-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYODDCKMZFCTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213509
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63887-50-3
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-allyloxy-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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